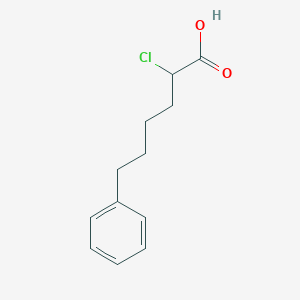

2-Chloro-6-phenylhexanoic acid

描述

2-Chloro-6-phenylhexanoic acid (C₁₂H₁₅ClO₂) is a substituted hexanoic acid featuring a chlorine atom at the 2-position and a phenyl group at the 6-position. Chlorinated aromatic carboxylic acids are of interest in pharmaceutical and agrochemical research due to their bioactivity and stability.

属性

CAS 编号 |

128409-71-2 |

|---|---|

分子式 |

C12H15ClO2 |

分子量 |

226.7 g/mol |

IUPAC 名称 |

2-chloro-6-phenylhexanoic acid |

InChI |

InChI=1S/C12H15ClO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |

InChI 键 |

OJBVZBJCKQECIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |

规范 SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |

同义词 |

2-chloro-6-phenylhexanoate 2-chloro-6-phenylhexanoic acid 2-CPH |

产品来源 |

United States |

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Mechanistic Notes :

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol.

-

Amidation : Activation via acyl chloride intermediate (using SOCl<sub>2</sub>) precedes reaction with ammonia.

Deprotection and Functional Group Interconversion

The chlorine atom participates in nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dechlorination | Zn, AcOH | 6-Phenylhexanoic acid | 90% | |

| Elimination | KOtBu, DMSO | 6-Phenylhex-2-enoic acid | 68% |

Key Observations :

-

Dechlorination : Zinc in acetic acid reduces the C–Cl bond to C–H, retaining the phenyl and carboxylic acid groups.

-

Elimination : Strong base induces β-hydrogen abstraction, forming an α,β-unsaturated carboxylic acid.

Ring-Opening and Cyclization

The compound participates in lactam formation under basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lactam formation | NaOH, EtOH, reflux | 2-Chloro-6-phenylcaprolactam | 65% |

Mechanistic Pathway :

-

Intramolecular nucleophilic attack by the amine (if present) or alcohol on the activated carbonyl forms a six-membered lactam.

Oxidation and Reduction

The alkyl chain and functional groups undergo redox transformations.

相似化合物的比较

Structural Analogues and Substituent Effects

(a) 2-Ethylhexanoic Acid (C₈H₁₆O₂)

- Molecular Weight: 144.21 vs. 232.70 for 2-Chloro-6-phenylhexanoic acid.

- Physical Properties: Boiling point: 199°C (2-Ethylhexanoic acid) . Density: 0.87 (2-Ethylhexyl acetate) .

- Functional Impact: The ethyl branch at position 2 reduces polarity compared to chlorine, leading to lower acidity. The phenyl group in 2-Chloro-6-phenylhexanoic acid likely increases steric hindrance and aromatic interactions, reducing solubility in polar solvents.

(b) (R)-(-)-2-Methoxy-2-phenylacetic Acid (C₉H₁₀O₃)

- Molecular Weight : 166.17 vs. 232.70.

- Physical Properties :

- Functional Impact: The methoxy group (electron-donating) in this compound lowers acidity compared to the electron-withdrawing chlorine in 2-Chloro-6-phenylhexanoic acid. The phenyl group’s position also affects conjugation and reactivity.

(c) 6-Chloro-2-methylphenoxyacetic Acid (C₉H₉ClO₃)

- Molecular Weight : 200.62 vs. 232.70.

- Functional Impact: The chlorine at position 6 in this phenoxyacetic acid derivative enhances electrophilic substitution reactivity. In 2-Chloro-6-phenylhexanoic acid, the chlorine at position 2 may stabilize the carboxylate anion, increasing acidity .

Physicochemical Properties Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-phenylhexanoic acid in laboratory settings?

- Methodological Answer : A common approach involves the Friedel-Crafts acylation of benzene derivatives with chloro-substituted acyl chlorides, followed by hydrolysis to yield the carboxylic acid. For example, reacting 6-phenylhexanoyl chloride with a chlorinating agent (e.g., PCl₃) under controlled conditions can produce the chloro-substituted intermediate, which is then hydrolyzed to the final product. Reaction monitoring via TLC and purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .

Q. How can the purity and structural integrity of 2-Chloro-6-phenylhexanoic acid be verified?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) : Confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and the chloro-substituted aliphatic chain (e.g., CH₂Cl protons at δ 3.5–4.0 ppm) .

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times and mass spectra with reference standards .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Q. What analytical methods are suitable for quantifying 2-Chloro-6-phenylhexanoic acid in complex mixtures?

- Methodological Answer : Employ ion-pair chromatography or derivatization followed by GC-MS. For example, derivatize the carboxylic acid group with diazomethane to form the methyl ester, enhancing volatility for GC analysis. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Chloro-6-phenylhexanoic acid in catalytic reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate reaction pathways, such as decarboxylation or halogen displacement, aiding in catalyst design .

Q. What strategies resolve contradictions in spectral data for 2-Chloro-6-phenylhexanoic acid derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions. SHELXL (via Olex2 GUI) is widely used for structure refinement, particularly for halogen-heavy molecules .

- 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign overlapping signals in complex spectra .

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to trace specific functional group interactions .

Q. How does the chlorination position influence the acid dissociation constant (pKa) of phenylhexanoic acids?

- Methodological Answer : Perform potentiometric titrations in aqueous-organic solvents (e.g., water/DMSO mixtures) to measure pKa. Compare trends with computational predictions (e.g., COSMO-RS solvation models). For 2-Chloro-6-phenylhexanoic acid, the electron-withdrawing Cl group lowers pKa by stabilizing the deprotonated form, which can be validated via UV-Vis titration at λ = 260 nm .

Q. What experimental designs minimize byproduct formation during the synthesis of 2-Chloro-6-phenylhexanoic acid?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselective acylation.

- In Situ Monitoring : Use FTIR to track acyl chloride intermediates (C=O stretch at ~1800 cm⁻¹) and halt reactions at optimal conversion .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Potential causes include polymorphic forms or residual solvents. Characterize via:

- DSC/TGA : Identify phase transitions or solvent loss.

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

Q. What statistical methods are appropriate for analyzing biological activity data of 2-Chloro-6-phenylhexanoic acid analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。